molecular formula C23H15N5 B413647 5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B413647
M. Wt: 361.4g/mol
InChI Key: LLXGRTGGOUAVLP-AQTBWJFISA-N
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Description

5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile is a complex organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the reaction of aromatic aldehydes with malononitrile and phenylhydrazine derivatives in a tandem Knoevenagel-cyclocondensation reaction. This reaction is often carried out in a solvent such as ethanol or water at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and green chemistry principles are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the naphthalenyl and cyano groups in 5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile makes it unique. These groups contribute to its distinct electronic properties and potential for diverse chemical reactions .

Properties

Molecular Formula

C23H15N5

Molecular Weight

361.4g/mol

IUPAC Name

5-amino-3-[(E)-1-cyano-2-naphthalen-1-ylethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C23H15N5/c24-14-18(13-17-9-6-8-16-7-4-5-12-20(16)17)22-21(15-25)23(26)28(27-22)19-10-2-1-3-11-19/h1-13H,26H2/b18-13-

InChI Key

LLXGRTGGOUAVLP-AQTBWJFISA-N

SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=CC4=CC=CC=C43)C#N)C#N)N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C\C3=CC=CC4=CC=CC=C43)/C#N)C#N)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=CC4=CC=CC=C43)C#N)C#N)N

Origin of Product

United States

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